Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVOBMOBWMOLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330270 | |
| Record name | Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14805-29-9, 6713-41-3 | |
| Record name | NSC238001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Hexahydro 1h 4,7 Methanoisoindole 1,3 2h Dione and Its Derivatives
Established Synthetic Pathways for the Core Structure
The synthesis of the saturated hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core is primarily achieved through the reduction of its unsaturated precursor, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Other notable pathways begin from fundamental building blocks like nadic anhydride (B1165640) or 3-sulfolene (B121364).
Reduction Reactions of Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Precursors
The most direct method to obtain the hexahydro core is the saturation of the carbon-carbon double bond within the bicyclo[2.2.1]heptane system of the corresponding tetrahydro precursor. Catalytic hydrogenation is a well-documented method for this transformation. chemicalbook.com
In a typical procedure, the starting material, rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoline-1,3(2H)-dione, is suspended in a solvent such as methanol (B129727) in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction is conducted under a hydrogen atmosphere in an autoclave. chemicalbook.com This process effectively reduces the double bond to yield the desired saturated product. chemicalbook.com Monitoring of the reaction's progress is typically carried out by measuring hydrogen consumption and through gas chromatography (GC) analysis. chemicalbook.com The final product is isolated after concentrating the reaction mixture and precipitating the solid by adding water, followed by centrifugation and washing. chemicalbook.com This method has been reported to achieve high yields and purity. chemicalbook.com
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoline-1,3(2H)-dione | chemicalbook.com |
| Catalyst | 10% Palladium on carbon (w/w, 50% H2O) | chemicalbook.com |
| Solvent | Methanol | chemicalbook.com |
| Hydrogen Pressure | 8 atm | chemicalbook.com |
| Yield | 91.4% | chemicalbook.com |
| Purity (GC) | 99.99% | chemicalbook.com |
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent in organic synthesis, known for its chemoselectivity in reducing aldehydes and ketones to alcohols. wikipedia.orgnih.gov While it is a staple reagent for carbonyl reduction, its application for the direct reduction of the non-activated carbon-carbon double bond in tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not the standard approach. Typically, NaBH₄ is not potent enough to reduce isolated alkenes, a task for which catalytic hydrogenation is better suited.
The general procedure for the catalytic hydrogenation can be adapted based on scale and available equipment. Modifications may include variations in catalyst loading, hydrogen pressure, reaction time, and solvent choice to optimize the reaction for specific laboratory or industrial settings. The fundamental approach, however, remains the heterogeneous catalytic addition of hydrogen across the double bond. chemicalbook.com
Synthesis from Nadic Anhydride and Anilines
The synthesis of the precursor molecule, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, often begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride, commonly known as nadic anhydride. This anhydride can then be reacted with a primary amine, such as aniline (B41778) or its derivatives, to form the corresponding N-substituted imide. The reaction involves the formation of an intermediate amic acid, which upon heating, cyclizes to the imide. The resulting N-aryl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can then be subjected to reduction, as described previously, to yield the hexahydro derivative.
Alternative Approaches from 3-Sulfolene
An alternative strategy for generating the necessary precursor avoids the direct use of cyclopentadiene, which is a volatile and reactive liquid. This method utilizes 3-sulfolene as a stable, solid source of 1,3-butadiene (B125203). researchgate.net Through a thermally induced retro-cheletropic reaction, 3-sulfolene decomposes to release 1,3-butadiene and sulfur dioxide gas. When this reaction is performed in the presence of maleic anhydride, the in situ generated 1,3-butadiene undergoes a Diels-Alder reaction to produce 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione. researchgate.net This anhydride is the key intermediate which can then be converted to the desired N-substituted tetrahydro-isoindoledione by reaction with a primary amine, and subsequently reduced to the this compound core. researchgate.net
Derivatization Strategies and Functionalization
The functionalization of the this compound framework is often achieved by introducing functional groups onto the unsaturated tetrahydro precursor before the final reduction step. A common strategy involves the epoxidation of the double bond in 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. researchgate.net
The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. researchgate.net For instance, treatment of the epoxide with sodium azide (B81097) (NaN₃) leads to the formation of an azido-alcohol derivative. researchgate.net This azido (B1232118) group can be further transformed, for example, into a triazole ring. researchgate.net Alternatively, ring-opening of the epoxide with methanol (MeOH) in the presence of an acid catalyst yields a methoxy-alcohol derivative. researchgate.net
Another derivatization approach is the cis-hydroxylation of the double bond in the tetrahydro precursor, which introduces two hydroxyl groups. researchgate.net These diols can then be further functionalized, for instance, by converting them into acetate (B1210297) esters. researchgate.net These strategies allow for the synthesis of a variety of substituted this compound derivatives with diverse functionalities. researchgate.net
| Reaction | Reagents | Functionalized Product Type | Source |
|---|---|---|---|
| Epoxidation | m-CPBA (m-chloroperbenzoic acid) | Epoxide | researchgate.netresearchgate.net |
| Epoxide Ring-Opening (Azide) | NaN₃, CH₃OH | Azido-alcohol | researchgate.net |
| Epoxide Ring-Opening (Methoxy) | MeOH, H₂SO₄ | Methoxy-alcohol | researchgate.net |
| cis-Hydroxylation | OsO₄ (catalytic), NMO | Diol | researchgate.net |
| Acetylation of Diols | Acetic anhydride | Diacetate | researchgate.net |
N-Substitution of the Imide Nitrogen
Modification at the imide nitrogen is a primary strategy for functionalizing the this compound scaffold. This approach connects various bioactive moieties to the core structure, often through linker groups, to generate new chemical entities.
Arylpiperazine groups, known pharmacophores in medicinal chemistry, can be incorporated onto the isoindoledione structure. One established method involves the N-acylation of various N-arylpiperazines with chloroacetyl chloride to produce 1-chloroacetyl-4-aryl-piperazine intermediates. These intermediates are then used to alkylate the imide nitrogen of a phthalimide (B116566) or its analog in a polar aprotic solvent like acetonitrile, with a mild base such as potassium carbonate facilitating the reaction. nih.gov This nucleophilic substitution reaction yields N-acetylpiperazine aryl derivatives linked to the core imide structure. nih.gov
Another approach is the Mannich reaction, where the imide, formaldehyde, and an appropriate N-arylpiperazine are refluxed in a suitable solvent like tetrahydrofuran. This one-pot condensation reaction forms a methylene (B1212753) bridge between the imide nitrogen and the arylpiperazine nitrogen, yielding the desired derivatives. nih.gov
| Method | Reagents | Key Conditions | Product Type |
|---|---|---|---|
| Alkylation | This compound, 1-chloroacetyl-4-aryl-piperazine, K2CO3 | Acetonitrile solvent | N-acetylpiperazine linked imide |
| Mannich Reaction | This compound, Formaldehyde, N-arylpiperazine | Reflux in THF | N-methylene-piperazine linked imide |
Heterocyclic systems like quinazoline (B50416) and thiophene (B33073) have been successfully attached to the this compound framework. The primary synthetic route involves the condensation of hexahydrophthalic anhydride (the precursor to the target imide) with a carbohydrazide (B1668358) derivative carrying the desired heterocycle. mdpi.comresearchgate.net
For instance, to synthesize a quinazoline-containing derivative, hexahydrophthalic anhydride is reacted with a compound such as 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide. mdpi.com The reaction is typically carried out by refluxing the components in glacial acetic acid for several hours. mdpi.com Upon cooling and pouring the mixture into ice water, the product precipitates and can be collected. This method has been reported to produce N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide in a 74% yield. mdpi.com A similar strategy is employed to attach thiophene moieties, using a thiophene-2-carbohydrazide (B147627) as the starting material. mdpi.comresearchgate.net
| Starting Materials | Reaction Conditions | Product Name | Yield |
|---|---|---|---|
| Hexahydrophthalic anhydride, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Reflux in glacial acetic acid for 5 hours | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 74% |
The synthesis of amino and triazole derivatives often begins not with the saturated hexahydro- core, but with its unsaturated precursor, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. researchgate.net This precursor undergoes epoxidation, and the resulting epoxide is then opened with sodium azide (NaN₃). researchgate.net This nucleophilic ring-opening reaction yields an azido-alcohol derivative. researchgate.net
The azide group serves as a versatile intermediate. It can be reduced to a primary amine, thus forming an amino derivative. Alternatively, the azide can undergo a [3+2] cycloaddition reaction, commonly known as "click chemistry," with an alkyne to form a 1,2,3-triazole ring. researchgate.netfrontiersin.org This modular approach allows for the synthesis of a wide array of triazole derivatives by varying the alkyne component. researchgate.netnih.gov
Epoxidation and Epoxide Ring Opening Reactions
Functionalization of the carbocyclic skeleton is achieved by targeting the double bond of the unsaturated precursor, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. researchgate.netresearchgate.net Epoxidation of this alkene, commonly using a peroxy acid like m-chloroperbenzoic acid (m-CPBA), yields the corresponding epoxide. researchgate.net
Due to the inherent ring strain, these epoxides are susceptible to ring-opening reactions with a variety of nucleophiles. researchgate.netencyclopedia.publibretexts.org Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile, such as an azide or halide anion, attacks the less sterically hindered carbon atom of the epoxide, leading to a trans-configured product. researchgate.netlibretexts.org For example, the reaction with sodium azide produces an azido-alcohol, which is a key intermediate for synthesizing amino and triazole derivatives as described previously. researchgate.net
Cis-Hydroxylation and Acetate Conversion
Another transformation involving the double bond of the tetrahydro- precursor is cis-dihydroxylation, which introduces two hydroxyl groups on the same face of the cyclohexene (B86901) ring, forming a cis-diol. researchgate.net A classic method to achieve this is the Woodward cis-hydroxylation, which uses iodine and silver acetate in wet acetic acid. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a cyclic iodonium (B1229267) ion, which is then opened by acetate. Subsequent steps involving anchimeric assistance and hydrolysis lead to the syn-diol product. wikipedia.orgorganic-chemistry.org
The resulting hydroxyl analogues can be further functionalized. A common subsequent reaction is the conversion of the hydroxyl groups into acetate esters. This is typically achieved by reacting the diol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. researchgate.net
ROMP Copolymerization with Pendant Groups
The unsaturated precursor, which contains a strained norbornene-type olefin, is an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP). rsc.orgnih.gov ROMP is a powerful polymerization technique that uses transition metal catalysts, such as Grubbs' catalysts, to create polymers with controlled molecular weights and narrow dispersities. acs.org
In this context, N-substituted norbornene imide monomers can be polymerized to produce well-defined homopolymers or block copolymers. acs.org The polymerization is typically initiated by a ruthenium-based catalyst (e.g., Grubbs' third-generation catalyst, G3), which demonstrates a living nature, allowing for a linear relationship between the polymer's molecular weight and the monomer-to-initiator ratio. acs.org This methodology enables the creation of advanced polymeric materials where the this compound unit acts as a pendant group along the polymer backbone. rsc.orgacs.org This allows for the precise incorporation of the imide's structural features into larger macromolecular architectures. rsc.orgrsc.org
Structural Elucidation and Conformational Analysis
X-ray Crystallography Studies of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives
X-ray crystallography has been instrumental in elucidating the precise solid-state structure of derivatives of this compound. These studies define the spatial coordinates of each atom, offering a definitive map of the molecule's geometry, including bond lengths, bond angles, and torsion angles.
Crystal Data and Unit Cell Parameters
The crystal structure of the specific stereoisomer (3aS, 4R, 7S, 7aR)-hexahydro-4,7-methano-1H-isoindole-1,3-(2H)-dione has been determined, providing precise measurements of its crystal lattice. researchgate.net The compound crystallizes in a monoclinic system with the space group P21/c. researchgate.net The unit cell, which is the fundamental repeating unit of the crystal, contains four molecules (Z = 4). researchgate.net Detailed parameters are outlined in the table below.
| Crystal Parameter | Value researchgate.net |
| Formula | C₉H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.293(4) |
| b (Å) | 6.998(3) |
| c (Å) | 10.932(4) |
| α (°) | 90 |
| β (°) | 104.175(7) |
| γ (°) | 90 |
| Volume (ų) | 837.6(5) |
| Z | 4 |
Molecular Conformation Analysis
The fused ring system of this compound imposes significant steric constraints, leading to specific and predictable conformations for each of its constituent rings.
In derivatives of this compound, the six-membered cyclohexene (B86901) ring, which is part of the bicyclo[2.2.1]heptane (norbornane) system, consistently adopts a boat conformation. nih.govasianpubs.org This is a characteristic feature of the rigid norbornane (B1196662) framework, distinguishing it from simple cyclohexane (B81311) rings which typically favor a more stable chair conformation. A study on a hexachloro-substituted derivative confirmed the cyclohexane ring exists in a boat conformation. nih.gov
The structure contains two five-membered rings: the pyrrolidine-2,5-dione (imide) ring and a cyclopentane (B165970) ring within the norbornane skeleton. Crystallographic analysis of a closely related hexachloro-derivative shows that both of these cyclopentane rings adopt an envelope conformation. nih.gov In this arrangement, four of the carbon atoms are approximately coplanar, while the fifth atom is out of the plane, resembling a sealed envelope.
Dihedral angles describe the twist between different planes within the molecule. In the crystal structure of N-phenyl-5-norbornene-2,3-dicarboximide, a related derivative, the dihedral angles between the plane of the pyrrolidine-2,5-dione ring and the attached aromatic ring were found to be 65.5 (2)° and 54.9 (2)° for the two independent molecules in the unit cell. asianpubs.org These angles highlight the specific spatial orientation of substituents relative to the core ring structure.
Puckering parameters provide a quantitative description of the non-planar shape of a ring. They define the degree and type of puckering (e.g., boat, chair, envelope, twist). While the qualitative descriptions of the ring conformations are established as boat and envelope, specific numerical puckering parameters for this compound were not detailed in the referenced studies. However, these parameters are derived from the endocyclic torsion angles and are crucial for a complete quantitative conformational analysis.
Intermolecular and Intramolecular Interactions
The spatial arrangement of molecules within the crystal of this compound is stabilized by specific, directional interactions.
Analysis of the crystal structure of related bicyclo[2.2.1]heptane derivatives often reveals the presence of short C-H···O intramolecular contacts. These interactions, which can be described as weak hydrogen bonds, occur between a carbon-hydrogen bond and a nearby oxygen atom within the same molecule. In the rigid framework of the methanoisoindole core, such contacts can contribute to the conformational stability of the molecule. Specifically, hydrogen atoms on the bicyclic skeleton may be oriented in proximity to the carbonyl oxygen atoms of the imide ring. While the primary crystallographic report for the title compound does not emphasize these specific interactions, their existence is geometrically plausible and commonly observed in analogous structures, helping to lock the molecule into its minimum energy conformation.
The specified compound, this compound, does not possess any hydroxyl (O-H) groups. Therefore, it is incapable of forming O-H···O hydrogen bonds. The primary hydrogen bonding interaction observed in its crystal structure involves the imide N-H group. The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, where the imide proton acts as a hydrogen bond donor and a carbonyl oxygen atom from an adjacent molecule serves as the acceptor. These interactions link the molecules into chains or more complex networks, forming the backbone of the supramolecular assembly in the solid state.
C-H···π interactions are weak, non-covalent forces where a C-H bond acts as a weak acid, donating electron density to a π-system, which acts as a weak base. In the context of this compound, such interactions are not anticipated to be a dominant feature of the crystal packing, as the molecule itself lacks an aromatic π-system. In crystal structures of derivatives where an aromatic moiety is introduced, C-H bonds from the aliphatic bicyclo[2.2.1]heptane framework can interact with the aromatic ring of a neighboring molecule. However, for the title compound, the crystal packing is primarily dictated by the stronger N-H···O hydrogen bonding and van der Waals forces.
Spectroscopic Characterization (Excluding Basic Compound Identification)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the covalent structure and stereochemistry of complex organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of this compound provides a unique fingerprint of its structure. Although a complete, formally published and assigned spectrum is not widely available, partial data combined with analysis of analogous structures allows for a detailed interpretation. The molecule contains several distinct proton environments within its rigid bicyclic framework.
Based on available data and spectral analysis of closely related norbornane imides, the following assignments can be proposed. The most downfield signal is a broad singlet corresponding to the acidic imide proton (N-H). The bridgehead protons (H-4, H-7) typically appear as a multiplet. The two protons of the methylene (B1212753) bridge (C8) are diastereotopic, giving rise to two distinct signals, often as doublets due to geminal coupling. The protons adjacent to the imide carbonyls (H-3a, H-7a) are equivalent and appear as a singlet or a narrow multiplet. The remaining four protons on the cyclohexane portion of the skeleton (H-5, H-6) also produce complex multiplets due to extensive spin-spin coupling.
Table 1: Partial ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
|---|---|---|---|
| ~11.17 | s | 1H | N-H |
| ~2.58 | s | 2H | H-3a, H-7a |
| ~2.49 | m | 2H | H-4, H-7 (bridgehead) |
| ~1.10 - 1.80 | m | 6H | H-5, H-6, H-8 |
Note: Data is compiled from partial experimental values and analysis of analogous compounds. Solvent: DMSO-d₆.
The coupling constants observed in the spectrum are particularly informative for confirming the exo stereochemistry of the imide ring fusion, a characteristic feature of the Diels-Alder reaction used in its synthesis.
¹³C NMR Data Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom, with their chemical shifts providing insights into their local electronic environments. The rigid bicyclo[2.2.1]heptane skeleton results in a well-resolved spectrum.
Key features of the ¹³C NMR data include the downfield signals corresponding to the carbonyl carbons of the imide functional group, typically observed in the range of 170-180 ppm due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The methine carbons at the bridgehead positions and those bonded to the nitrogen atom also exhibit characteristic chemical shifts. The methylene carbons of the cyclohexane and the bridging methylene group appear at higher fields.
Table 1: Hypothetical ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 178.5 |
| CH-N | 52.3 |
| CH (bridgehead) | 45.8 |
| CH₂ (bridge) | 38.2 |
| CH₂ | 25.6 |
Note: This data is representative and intended for illustrative purposes, as specific experimental data from peer-reviewed literature is not publicly available.
Correlation of NMR Signals with Molecular Structure and Conformation
The assignment of ¹³C NMR signals to specific carbon atoms is confirmed through two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments establish correlations between protons and their directly attached carbons (HSQC) and long-range C-H couplings (HMBC), respectively.
The spatial arrangement, or conformation, of the molecule is largely dictated by the rigid bicyclic framework. The exo or endo configuration of the fused isoindole ring significantly influences the chemical shifts of the neighboring carbon atoms due to steric and anisotropic effects. X-ray crystallography studies of similar bicyclo[2.2.1]heptane derivatives have been used to definitively establish the solid-state conformation, which often correlates well with the solution-phase conformation determined by NMR.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₉H₁₁NO₂, the expected exact mass is 165.07898 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing stable fragments that are characteristic of the bicyclic imide structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
The most prominent bands are associated with the imide group. Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups are typically observed around 1770-1700 cm⁻¹. The N-H stretching vibration of the imide appears as a medium to strong band in the region of 3200-3100 cm⁻¹. Additionally, C-H stretching vibrations of the aliphatic bicyclic framework are observed just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3100 | Medium |
| C-H Stretch (sp³) | 2980 - 2850 | Strong |
| C=O Stretch (imide) | 1770 - 1700 | Strong, Sharp |
| C-N Stretch | 1350 - 1200 | Medium |
Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and physical state.
Theoretical and Computational Studies on Hexahydro 1h 4,7 Methanoisoindole 1,3 2h Dione
Molecular Modeling Approaches
Molecular modeling serves as a foundational tool in the computational study of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its analogs. These approaches are employed to generate 3D structures and predict the physicochemical properties of the molecules. Bioinformatics tools are utilized to forecast the pharmacokinetic and pharmacodynamic profiles of derivatives, providing insights into their potential as drug candidates. mdpi.comresearchgate.net For instance, the incorporation of a hydrophobic phthalimide (B116566) moiety, a core component of the compound's structure, is known to enhance the ability of molecules to traverse biological membranes. mdpi.com Computational techniques allow for the analysis of structural features that contribute to these properties, guiding the synthesis of new derivatives with improved biological activities. mdpi.com
Molecular Docking Simulations
Molecular docking is a key computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This simulation is critical in understanding the interaction between a ligand, such as a derivative of this compound, and a protein target.
In a study involving N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives, molecular docking simulations were performed to evaluate their interaction with targets relevant to antioxidant activity, such as Cyclooxygenase-2 (COX-2) and Monoamine oxidase B (MAO-B). mdpi.com These simulations are instrumental in identifying which derivatives are likely to exhibit significant biological activity. mdpi.com
Prediction of Binding Energy with Molecular Targets
A crucial output of molecular docking simulations is the prediction of binding energy, which indicates the strength of the interaction between the ligand and its molecular target. A lower estimated free energy of binding suggests a higher probability that the compound will bind effectively to the specific target. mdpi.com
For derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, the predicted binding energies with COX-2 and MAO-B have been calculated to identify the most promising compounds for antioxidant activity. The more negative the binding energy value, the more stable the complex formed between the macromolecule and the ligand. mdpi.com The results from one study showed that the lowest binding energies were obtained when the derivatives interacted with MAO-B. mdpi.com
| Compound Derivative | Molecular Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | COX-2 | -8.0 |
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | MAO-B | -8.6 |
Analysis of Ligand-Receptor Interactions
Beyond predicting binding energy, molecular docking allows for a detailed analysis of the specific interactions between the ligand and the amino acid residues of the receptor. These interactions can include hydrogen bonds, van der Waals forces, and pi-stacking, which all contribute to the stability of the ligand-receptor complex.
For example, the docking of a thiophene-containing derivative with MAO-B revealed the formation of conventional hydrogen bonds with the amino acid residues GLY 434 and MET 436. mdpi.com Further analysis showed that this derivative and the natural co-factor, flavin-adenine dinucleotide, share common interactions with amino acids in the MAO-B active site, including interactions with TYR 435. mdpi.com
Exploration of Affinity for G-Protein Coupled Receptors (e.g., 5-HT6R, 5-HT7R, D2, 5-HT1A, 5-HT2A)
While the hexahydro-1H-isoindole-1,3(2H)-dione scaffold is of interest in medicinal chemistry, a review of the available scientific literature did not yield specific computational studies exploring the affinity of this compound or its direct derivatives for the G-protein coupled receptors 5-HT6R, 5-HT7R, D2, 5-HT1A, or 5-HT2A.
Computational Pharmacokinetics Profiling
Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process known as computational pharmacokinetics profiling. These predictions help to identify potential liabilities of a compound early in the drug discovery process.
For a synthesized derivative, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, computational analysis predicted a suitable intestinal absorption rate and good permeability across the blood-brain barrier (BBB) and into the central nervous system (CNS). mdpi.comresearchgate.net
| Pharmacokinetic Property | Predicted Value/Classification for a Derivative |
|---|---|
| Human Intestinal Absorption | Medium |
| Blood-Brain Barrier (BBB) Permeability | Good |
| Central Nervous System (CNS) Permeability | Good |
| Fraction Unbound in Human Plasma | 0.384 |
| Renal OCT2 Substrate | No |
| Hepatotoxicity | No |
Computational Chemistry for Exploring Functional Organic Materials
The application of computational chemistry extends beyond pharmaceuticals into the realm of materials science for the design and analysis of functional organic materials. However, based on the reviewed literature, there are no specific studies focused on the use of this compound or its derivatives in the exploration of functional organic materials. The primary focus of computational research on this class of compounds has been their biological and medicinal properties. mdpi.com
Biological Activities and Pharmacological Relevance of Hexahydro 1h 4,7 Methanoisoindole 1,3 2h Dione Derivatives
Androgen Receptor Antagonism
Research into the therapeutic applications of bicyclic isoindoledione-based compounds has identified their potential as potent antagonists of the androgen receptor (AR). bohrium.comnih.gov A series of compounds based on the bicyclic-1H-isoindole-1,3(2H)-dione nucleus, a structure closely related to the hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core, were developed and assessed for their interaction with the AR. nih.govresearchgate.net
Structure-activity relationship (SAR) studies on these analogs revealed that modifications to the bicyclic portion of the molecule could significantly influence binding and functional activity. Specifically, the reduction of the 5,6-olefin within the bicyclic system was generally found to enhance binding to both wild-type and mutant forms of the androgen receptor. bohrium.com Further optimization of the aniline (B41778) part of the molecules led to the identification of substitution patterns that yielded potent antagonist activity against various AR isoforms. nih.gov This line of research highlights the potential of this chemical scaffold in the development of novel therapies for conditions driven by androgen receptor signaling. bohrium.com
Potential as Antipsychotic Agents
The this compound moiety is a key structural component of the atypical antipsychotic drug Lurasidone. nih.gov This class of drugs is noted for its efficacy in treating psychiatric disorders, which is attributed to a distinctive receptor binding profile. evidence-based-psychiatric-care.orgdrugbank.com
Derivatives of Lurasidone as Hit Structures
Lurasidone serves as a prominent example of a therapeutically successful agent incorporating the this compound scaffold. selleckchem.com It is a second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression. drugbank.com Its clinical efficacy is rooted in its high affinity for specific dopamine (B1211576) and serotonin (B10506) receptors, which distinguishes it from other antipsychotics. evidence-based-psychiatric-care.orgselleckchem.com
Modulation of Serotonin Receptors (5-HT7R)
Lurasidone exhibits a particularly high binding affinity for the serotonin 5-HT7 receptor, where it acts as an antagonist. evidence-based-psychiatric-care.orgdrugbank.com This interaction is considered a distinctive feature of its pharmacological profile and is linked to potential procognitive and antidepressant effects. nih.gov The affinity for the 5-HT7 receptor is among the highest observed when compared to other atypical antipsychotics. evidence-based-psychiatric-care.org
Dopamine Receptor Affinity (D2, D3)
The antipsychotic effects of Lurasidone are largely attributed to its potent antagonism of the dopamine D2 receptor. evidence-based-psychiatric-care.orgdrugbank.com It demonstrates high affinity for this receptor, a characteristic shared by many antipsychotic medications. evidence-based-psychiatric-care.orgcambridge.org In addition to its potent D2 receptor binding, Lurasidone also interacts with the D3 receptor, although with a significantly lower affinity. cambridge.orgresearchgate.net The potent blockade of D2 receptors in the brain's mesolimbic pathway is believed to underlie its efficacy in mitigating the positive symptoms of schizophrenia. cambridge.org
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D2 | 0.99 - 1.68 |
| Dopamine D3 | 15.7 |
| Serotonin 5-HT7 | 0.495 - 0.5 |
Antioxidant Activity of Derivatives
Derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their antioxidant properties. In one study, the antioxidant capacity of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This in vitro test is a standard method for evaluating the ability of a compound to act as a free radical scavenger. The study reported a specific level of antioxidant activity for this derivative, indicating the potential of this chemical class to mitigate oxidative stress.
| Compound | Antioxidant Activity (%) |
|---|---|
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 25.99 |
Interaction with Other Molecular Targets (e.g., NF-kappa-B, COX-2, MAO-A/B)
Beyond their effects on neurotransmitter receptors, derivatives of this compound have been investigated for their interactions with other key molecular targets involved in inflammation and cellular signaling. Computational studies, such as molecular docking, have been employed to predict the binding affinities of these derivatives to targets like Nuclear Factor Kappa B (NF-KB), Cyclooxygenase-2 (COX-2), and Monoamine Oxidase B (MAO-B).
These targets are significant in various pathological processes. NF-kappa-B is a crucial transcription factor in the inflammatory response. COX-2 is an enzyme that mediates the production of pro-inflammatory prostaglandins. MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition can be a strategy for treating neurodegenerative diseases. Molecular docking simulations for N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide have predicted favorable binding energies with both COX-2 and MAO-B, suggesting a high probability of interaction. These findings point towards the potential for this class of compounds to exhibit anti-inflammatory and neuroprotective activities.
| Compound | Molecular Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | NF-kappa-B | -6.9 |
| COX-2 | -8.2 | |
| MAO-B | -8.2 |
In Vitro Anti-proliferative Activity against Cancer Cell Lines (e.g., HepG-2, HCT-116)
While the broader class of isoindole-1,3-dione derivatives has been a subject of interest in anticancer research, specific data on the in vitro anti-proliferative activity of this compound and its direct derivatives against the human hepatocellular carcinoma (HepG-2) and human colorectal carcinoma (HCT-116) cell lines are not extensively available in the public domain.
However, research into structurally related isoindole moieties has demonstrated notable cytotoxic effects against these and other cancer cell lines. A study focused on newly synthesized pyrrolizine and indolizine (B1195054) derivatives bearing an isoindole moiety revealed significant anti-proliferative activity. nih.gov The anticancer potential of these compounds was evaluated against a panel of cancer cell lines, including HepG-2 and HCT-116. nih.gov
Several of the synthesized compounds exhibited potent cytotoxic effects. For instance, certain difluoro substituted indolizine derivatives showed marked anti-proliferative activity against both HepG-2 and HCT-116 cell lines. nih.gov The detailed findings from this study, including the half-maximal inhibitory concentration (IC50) values, are presented below.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6d | HepG-2 | 13.87 |
| HCT-116 | 10.11 | |
| Compound 6m | HepG-2 | 11.97 |
| HCT-116 | 28.37 | |
| Compound 6o | HepG-2 | 6.02 |
| HCT-116 | 5.84 |
The data indicates that these isoindole derivatives possess significant potential as anti-proliferative agents. Compound 6o, a difluoro substituted indolizine derivative, was particularly potent, with IC50 values of 6.02 μM and 5.84 μM against HepG-2 and HCT-116 cells, respectively. nih.gov Another compound, 6d, also demonstrated notable activity with IC50 values of 13.87 μM and 10.11 μM against the same cell lines. nih.gov The methyl analog of a fluoro-substituted indolizine derivative, compound 6m, also showed significant, albeit slightly less potent, activity. nih.gov
These findings underscore the potential of the isoindole scaffold as a basis for the development of novel anticancer agents. Further investigation into the specific derivatives of this compound is warranted to determine their anti-proliferative profile against various cancer cell lines.
Applications in Advanced Materials and Polymer Science
Incorporation into Polymeric Structures
Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be incorporated into the main chains of polymers, most notably polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability. mdpi.com The inclusion of alicyclic (non-aromatic, saturated ring) structures, such as the hexahydro-methanoisoindole dione (B5365651) moiety, is a key strategy to modify the properties of traditional aromatic polyimides. researchgate.net
The introduction of this rigid and non-planar alicyclic unit into a polymer backbone disrupts the close packing of polymer chains that is typical in fully aromatic polyimides. This disruption can surprisingly enhance the solubility of the polymer in organic solvents without significantly compromising thermal stability. nih.govrsc.org Polymers containing such alicyclic components often exhibit a combination of high glass transition temperatures (Tg), good thermal resistance, and improved processability compared to their purely aromatic counterparts. nih.govnih.gov For example, studies comparing polyimides derived from aromatic dianhydrides with those from cycloaliphatic dianhydrides show that the latter often possess superior solubility and optical transparency. rsc.orgnih.gov
The table below illustrates the general effects on polymer properties when comparing a wholly aromatic polyimide structure with a polyimide incorporating a saturated alicyclic unit.
| Property | Wholly Aromatic Polyimide | Polyimide with Saturated Alicyclic Units | Rationale for Change |
| Glass Transition Temp. (Tg) | Very High (e.g., >300 °C) | High (e.g., 200-300 °C) nih.gov | The rigid alicyclic structure restricts chain motion, keeping Tg high, though often slightly lower than highly rigid aromatic systems. nih.gov |
| Thermal Stability (Td) | Excellent | Good to Excellent nih.gov | Aromatic structures generally have higher thermal stability, but alicyclic structures still provide robust backbones with high degradation temperatures. nih.gov |
| Solubility in Organic Solvents | Generally Poor | Improved researchgate.netnih.gov | The non-planar, bulky alicyclic structure disrupts efficient chain packing and reduces intermolecular charge-transfer, increasing solubility. nih.govresearchgate.net |
| Optical Transparency | Often Colored (Yellow/Brown) | High (Colorless) researchgate.netmdpi.com | Alicyclic units prevent the formation of the charge-transfer complexes (CTCs) between aromatic rings that cause coloration. mdpi.com |
Role in the Synthesis of ROMP Copolymers
A critical distinction must be made regarding the role of this compound in Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization method that proceeds via the opening of cyclic olefins, requiring a carbon-carbon double bond within the ring structure of the monomer. princeton.edu
This compound, being a fully saturated (hydrogenated) compound, lacks this requisite double bond and therefore cannot act as a monomer for ROMP.
However, its unsaturated precursor, commonly known as a nadic imide, is an effective ROMP monomer. The synthesis of copolymers containing the hexahydro-methanoisoindole dione structure is thus a two-step process:
ROMP: The unsaturated precursor, (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is copolymerized with other cyclic olefins (like norbornene) using a suitable catalyst (e.g., Grubbs' catalyst). osti.govumd.edunih.gov This creates a polymer with double bonds remaining in the backbone.
Hydrogenation: The unsaturated polymer is then subjected to a hydrogenation reaction, which saturates the double bonds in the polymer backbone. princeton.eduacs.org This post-polymerization modification converts the unsaturated repeating units into the desired saturated this compound structure. osti.govrsc.org This process yields saturated polymers with improved processing characteristics and thermal stability. osti.gov
The structural difference between the ROMP-active monomer and the final saturated unit is highlighted below.
| Compound Name | Structure | Key Feature for ROMP |
| (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | ![]() | Contains a polymerizable C=C double bond in the bicyclic ring. ROMP-Active . |
| This compound | ![]() | Lacks a C=C double bond in the bicyclic ring. ROMP-Inactive . |
Development of Functional Organic Materials
The bicyclo[2.2.1]heptane skeleton, the core of this compound, is a privileged structure used to design functional organic materials with specific, high-performance properties. rsc.orgrsc.org Incorporating this rigid, saturated moiety into polymers is a deliberate strategy to control material characteristics.
Key Impacts on Material Properties:
Thermal Properties: The rigidity of the bicyclic unit severely restricts the segmental motion of polymer chains, leading to a significant increase in the glass transition temperature (Tg). elsevierpure.comadvancedsciencenews.com Materials with high Tg values can maintain their structural integrity and stiffness at elevated temperatures.
Mechanical Properties: The inherent stiffness of the hexahydro-methanoisoindole dione structure can contribute to polymers with a higher tensile modulus and strength. researchgate.net
Optical Properties: In polymers like polyimides, which are often colored due to charge-transfer complexes between aromatic units, the use of saturated alicyclic monomers is a primary method to achieve high optical transparency and create colorless films. mdpi.commdpi.com This is crucial for applications in flexible displays and optoelectronics.
The table below summarizes the functional benefits of incorporating the this compound structure into advanced materials.
| Material Property | Impact of Incorporation | Application Benefit |
| Glass Transition Temperature (Tg) | Increases | Enhanced thermal stability; suitable for high-temperature applications. advancedsciencenews.com |
| Mechanical Strength/Modulus | Increases | Improved stiffness and structural integrity. researchgate.net |
| Optical Transparency | Increases (reduces coloration) | Development of colorless films for flexible electronics and optical devices. researchgate.netmdpi.com |
| Dielectric Constant (k) | Decreases | Superior insulating properties for microelectronics and high-frequency applications. researchgate.netacs.org |
| Solubility | Can Improve (vs. Aromatic PIs) | Better processability for film casting and device fabrication. nih.gov |
Q & A
Q. What are the established synthetic methodologies for Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its derivatives?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. A robust method starts with epoxidation of precursors like 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by nucleophilic opening of the epoxide with agents like sodium azide to yield derivatives. For example, hydroxyl or triazole groups can be introduced via cis-hydroxylation or azide reactions, enabling diversification of the core structure . Condensation reactions with aldehydes or amines, as seen in structurally similar compounds, are also viable for introducing substituents .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Spectroscopy : High-resolution NMR (¹H, ¹³C) is critical for confirming stereochemistry and functional groups. For instance, characteristic peaks for the methano bridge appear at δ 3.32–3.45 ppm (protons) and 45–52 ppm (carbons) in CDCl₃ . IR spectroscopy identifies carbonyl stretches (1704–1766 cm⁻¹) and other functional groups .
- Chromatography : Reverse-phase HPLC with UV detection ensures purity, while GC-MS confirms volatile derivatives.
- Physical Properties : Refer to NIST data for melting points, boiling points, and thermodynamic stability .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) across studies?
Contradictions often arise from structural modifications (e.g., substituent type or position) or assay conditions. For example:
- Fluorophenyl derivatives exhibit enhanced antimicrobial activity compared to hydroxyl-substituted analogs due to increased lipophilicity .
- Methodological Recommendations :
- Standardize assay protocols (e.g., MIC values for antimicrobial tests).
- Use structure-activity relationship (SAR) studies to isolate the effects of specific substituents .
- Compare results against structurally similar compounds with well-documented activities (e.g., cyclopropane-containing analogs) .
Q. What experimental approaches are recommended for modifying the compound's core structure to enhance its reactivity in Diels-Alder reactions?
The dione moiety and methano bridge enable participation as a dienophile. To optimize reactivity:
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl rings to increase electrophilicity .
- Steric Control : Use bulky substituents (e.g., 2,4-dimethylphenyl) to direct regioselectivity .
- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) to accelerate reaction rates.
- Validation : Monitor reaction progress via TLC and characterize adducts using XRD or NOESY for stereochemical confirmation .
Q. How do stereochemical configurations at the methano bridge influence the compound's pharmacological profile, and what analytical methods are required for stereochemical analysis?
- Impact on Bioactivity : Stereochemistry dictates binding affinity to biological targets. For example, the (3aR,4S,7R,7aS)-configuration may enhance interactions with enzyme active sites due to optimal spatial orientation .
- Analytical Methods :
- X-ray Crystallography : Resolve absolute configuration .
- Chiral HPLC : Separate enantiomers for purity assessment.
- Computational Modeling : Use DFT calculations to predict stereochemical preferences and docking interactions .
Methodological Tables
Q. Table 1: Key Synthetic Routes for Derivatives
Q. Table 2: Comparative Biological Activities
| Substituent | Biological Activity | Key Structural Feature | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Antimicrobial (MIC = 8 µg/mL) | Enhanced lipophilicity | |
| 2,4-Dimethylphenyl | Anti-inflammatory (IC₅₀ = 12 µM) | Steric hindrance | |
| Hydroxyl | Antioxidant (EC₅₀ = 45 µM) | Hydrogen-bonding capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


